REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH2:10][CH:11]([NH:14][CH2:15][c:16]2[c:17]3[c:18]([cH:19][n:20][cH:21]2)[n:22][c:23](-[c:27]2[n:28][o:29][n:30][c:31]2[NH2:32])[n:24]3[CH2:25][CH3:26])[CH2:12][CH2:13]1)([CH3:5])([CH3:6])[CH3:7].[CH3:40][OH:41].[OH:33][C:34]([C:35]([F:36])([F:37])[F:38])=[O:39]>>[NH:8]1[CH2:9][CH2:10][CH:11]([NH:14][CH2:15][c:16]2[c:17]3[c:18]([cH:19][n:20][cH:21]2)[n:22][c:23](-[c:27]2[n:28][o:29][n:30][c:31]2[NH2:32])[n:24]3[CH2:25][CH3:26])[CH2:12][CH2:13]1
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Name
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CCn1c(-c2nonc2N)nc2cncc(CNC3CCN(C(=O)OC(C)(C)C)CC3)c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1c(-c2nonc2N)nc2cncc(CNC3CCN(C(=O)OC(C)(C)C)CC3)c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCn1c(-c2nonc2N)nc2cncc(CNC3CCNCC3)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |